Product packaging for 5-Fluorothiazol-2-amine(Cat. No.:CAS No. 64588-82-5)

5-Fluorothiazol-2-amine

Cat. No.: B1311622
CAS No.: 64588-82-5
M. Wt: 118.14 g/mol
InChI Key: HUUPNPWVDMNTAH-UHFFFAOYSA-N
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Description

5-Fluorothiazol-2-amine is a useful research compound. Its molecular formula is C3H3FN2S and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3FN2S B1311622 5-Fluorothiazol-2-amine CAS No. 64588-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUPNPWVDMNTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435211
Record name 5-Fluorothiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64588-82-5
Record name 5-Fluorothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-thiazol-2-amine
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The Significance of Thiazole Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of a vast array of biologically active molecules. nih.govtandfonline.com Its prevalence in both natural products, such as thiamine (B1217682) (Vitamin B1), and synthetic pharmaceuticals highlights its versatility and importance in drug discovery. nih.govresearchgate.net The thiazole scaffold serves as a "privileged structure," a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. researchgate.net

The chemical properties of the thiazole ring, including its aromaticity and the presence of heteroatoms, allow for a variety of chemical modifications, enabling the synthesis of diverse derivatives with a wide spectrum of pharmacological activities. cancer.govnih.gov This has led to the development of thiazole-containing compounds with applications as antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents, among others. cancer.govnih.govacs.orgresearchgate.netnih.gov

Several clinically approved drugs incorporate the thiazole moiety, demonstrating its therapeutic success. For instance, Dasatinib, an anticancer drug, and Ritonavir, an antiretroviral medication, both feature a thiazole ring in their structure. nih.govcolab.wsbohrium.com The ability of the thiazole nucleus to serve as a key pharmacophore has cemented its role as a critical building block in the ongoing quest for novel therapeutic agents. cancer.govbohrium.com

Table 1: Examples of Biological Activities of Thiazole Derivatives

Biological ActivityReference
Anticancer tandfonline.comcancer.govcolab.ws
Antimicrobial nih.govcancer.govacs.org
Anti-inflammatory tandfonline.comnih.govnih.gov
Antiviral nih.govresearchgate.net
Anticonvulsant nih.govacs.org

The Strategic Integration of Fluorine in Bioactive Molecules and Its Impact on Chemical and Biological Properties

The introduction of fluorine into bioactive molecules is a widely employed and powerful strategy in medicinal chemistry. tandfonline.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a molecule. tandfonline.comnih.govnih.gov

One of the primary benefits of fluorination is the enhancement of metabolic stability. tandfonline.comnih.gov The strong carbon-fluorine bond is less susceptible to enzymatic cleavage, which can prolong the half-life of a drug in the body. nih.gov Furthermore, the introduction of fluorine can block sites of metabolic oxidation, a critical consideration in drug design to avoid the formation of potentially toxic metabolites. acs.org

Fluorine substitution can also significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, and membrane permeability. nih.govresearchgate.netbenthamdirect.com By strategically placing fluorine atoms, medicinal chemists can fine-tune the lipophilicity of a compound to optimize its pharmacokinetic profile. nih.govresearchgate.net The high electronegativity of fluorine can also alter the pKa of nearby functional groups, influencing a drug's ionization state and its ability to interact with biological targets. tandfonline.comacs.org This can lead to increased binding affinity and potency. tandfonline.comnih.gov

The strategic incorporation of fluorine has been instrumental in the development of numerous successful drugs, and its role in drug design continues to expand as our understanding of its effects deepens. researchgate.netvictoria.ac.nz

Table 2: Key Effects of Fluorine Substitution in Bioactive Molecules

EffectImpact on Molecular PropertiesReference
High ElectronegativityAlters pKa, dipole moment, and chemical reactivity. tandfonline.comacs.orgnih.gov
Strong C-F BondIncreases metabolic stability. tandfonline.comnih.gov
Small SizeMinimal steric hindrance, allowing for isosteric replacement of hydrogen. tandfonline.combenthamdirect.com
Lipophilicity ModulationAffects absorption, distribution, and membrane permeability. nih.govresearchgate.netbenthamdirect.com
Enhanced Binding AffinityCan lead to increased potency and selectivity. tandfonline.comnih.gov

Overview of Current Research Trajectories and Scientific Relevance of 5 Fluorothiazol 2 Amine

Established Synthetic Pathways for this compound

The most prominent and successfully scaled synthetic route involves the electrophilic fluorination of a protected 2-aminothiazole derivative. acs.orgfigshare.comresearchgate.net This method has proven effective for producing multikilogram quantities of the target compound. acs.orgfigshare.comresearchgate.net

The key and most widely reported method for synthesizing this compound hydrochloride begins with 2-aminothiazole. acs.orgacs.org The synthesis involves a multi-step process that hinges on a critical fluorination step using N-Fluorobenzenesulfonimide (NFSi), a stable, crystalline, and widely used electrophilic fluorinating agent. acs.orgnih.govscispace.com

The process is as follows:

Protection: The amino group of 2-aminothiazole is first protected, commonly as a tert-butoxycarbonyl (Boc) derivative, to form 2-tert-butoxycarbonylaminothiazole. acs.org

Dilithiation: The protected intermediate is then treated with a strong base, such as tert-Butyllithium (t-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -50°C to -78°C) in a solvent like tetrahydrofuran (B95107) (THF). google.comacs.org This step generates a dilithiated species, which is highly reactive. researchgate.netacs.org

Electrophilic Fluorination: The dilithiated intermediate is reacted with N-Fluorobenzenesulfonimide (NFSi). researchgate.netacs.orgresearchgate.net NFSi acts as an electrophilic fluorine source, selectively introducing a fluorine atom at the 5-position of the thiazole ring. google.comacs.org

Deprotection: The resulting Boc-protected 5-fluoro intermediate, 2-tert-butoxycarbonylamino-5-fluorothiazole, is then deprotected. acs.org This is typically achieved by bubbling hydrogen chloride (HCl) gas through a solution of the intermediate in a solvent such as dioxane, which yields the desired 2-Amino-5-fluorothiazole hydrochloride salt. google.comacs.org

This pathway has been successfully implemented on a multikilogram scale, demonstrating its industrial viability. acs.orgfigshare.comresearchgate.net

Table 1: Key Reaction Parameters for Fluorination Step

Parameter Details Source(s)
Lithiation Agent t-BuLi or LDA (approx. 2.2 equivalents) acs.org
Fluorinating Agent N-Fluorobenzenesulfonimide (NFSI) (approx. 1.1 equivalents) acs.org
Temperature -78°C to -40°C google.comacs.org
Solvent Tetrahydrofuran (THF) google.com

During the fluorination step, the reaction between the dilithiated species and NFSi generates a mixture of the desired product and a sulfone byproduct. researchgate.netresearchgate.net The crude product mixture can be purified through a series of recrystallizations. researchgate.netacs.org It has been reported that three consecutive recrystallizations using a solvent system of trifluoroethanol and formic acid (100:1 ratio) are required to remove impurities, yielding the intermediate 2-tert-butoxycarbonylamino-5-fluorothiazole in 35-40% yield with greater than 98% purity. google.comacs.org The final deprotection step with HCl gas proceeds in high yield (96%) to give the hydrochloride salt, which precipitates from the solution and can be collected by filtration. acs.org

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on readily available precursors and the formation of key intermediates. google.comacs.org

Primary Precursor: The ultimate starting material for the scalable synthesis is 2-Aminothiazole . acs.orgfigshare.com

Protected Intermediate: To direct the fluorination to the 5-position and prevent side reactions at the amino group, 2-tert-butoxycarbonylaminothiazole is formed as a crucial intermediate. google.comacs.org This protection is standard in multi-step organic synthesis.

Dilithiated Intermediate: The reaction of 2-tert-butoxycarbonylaminothiazole with a strong base generates a transient dilithiated 2-tert-butoxycarbonylaminothiazole . researchgate.netacs.org This highly reactive species is not isolated but is reacted in situ with the fluorinating agent.

Fluorinated Intermediate: After the reaction with NFSi, 2-tert-butoxycarbonylamino-5-fluorothiazole (also named (5-fluorothiazol-2-yl)carbamic acid tert-butyl ester) is formed. google.comacs.org This is the direct precursor to the final product and is the compound that undergoes purification by recrystallization before the final deprotection step. acs.org

Advancements in Electrophilic and Nucleophilic Fluorination Strategies within Thiazole Synthesis (contextual)

The introduction of fluorine into heterocyclic rings like thiazole is a key strategy in medicinal chemistry. researchgate.net This can be achieved through either nucleophilic or electrophilic fluorination methods. chinesechemsoc.orgnih.govalfa-chemistry.com

Electrophilic Fluorination , the strategy used in the large-scale synthesis of this compound, involves a fluorine source that acts as an electrophile ("F+"). nih.govalfa-chemistry.com N-F reagents are the most common class of electrophilic fluorinating agents. alfa-chemistry.com

N-Fluorobenzenesulfonimide (NFSI): This reagent is a mild, stable, and easy-to-handle solid, making it highly suitable for industrial applications. nih.govscispace.com It is used to fluorinate a range of aromatic and heterocyclic compounds, often after lithiation to increase the nucleophilicity of the substrate. researchgate.netnih.gov

Selectfluor®: This is another common electrophilic fluorinating agent. It is known for being milder than lithiation-based methods but can be more expensive for large-scale use. For instance, direct fluorination of 2-aminobenzothiazole (B30445) with Selectfluor can achieve regioselective fluorination at the 5-position.

Nucleophilic Fluorination involves a fluoride (B91410) anion (F-) source displacing a leaving group. nih.govalfa-chemistry.com While this approach was attempted for this compound synthesis by trying to displace a leaving group at the 5-position, it was found to be ineffective. acs.org Challenges with nucleophilic fluorination can include the low nucleophilicity of the fluoride ion and competing elimination reactions. ucla.edu

Derivatization Strategies and Functionalization of this compound

The primary chemical utility of this compound is as a nucleophilic building block for constructing more complex molecules, particularly active pharmaceutical ingredients. google.comresearchgate.net Its 2-amino group is a key site for functionalization.

The amino group of this compound can readily undergo acylation reactions with carboxylic acids or their activated derivatives (like acyl chlorides) to form amide bonds. nih.govnih.gov This is a fundamental transformation in medicinal chemistry. nih.govsphinxsai.com The resulting N-(5-fluorothiazol-2-yl)amide moiety is a core structural feature in a class of glucokinase activators developed for treating type II diabetes. google.com

The synthesis of these amide derivatives can be achieved using standard coupling methods. nih.govnih.gov For electron-deficient amines like this compound, coupling reactions can be sluggish. nih.gov Efficient protocols often involve activating the carboxylic acid with coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 4-Dimethylaminopyridine (DMAP) and Hydroxybenzotriazole (HOBt). nih.gov Alternatively, coupling can be performed with an acyl chloride in a two-phase system (e.g., CH2Cl2/aqueous NaHCO3). nih.gov

Exploration of Other Amino-Substituted Thiazole Analogues

The 2-aminothiazole scaffold is a crucial pharmacophore in medicinal chemistry, leading to extensive research into the synthesis of its various analogues. researchgate.net The exploration of amino-substituted thiazole analogues involves diverse synthetic strategies aimed at modifying the core structure to achieve varied chemical properties. These methodologies primarily include the Hantzsch thiazole synthesis and subsequent functionalization reactions.

The Hantzsch synthesis remains a cornerstone for creating 2-amino-4-substituted-thiazoles. tandfonline.com This method typically involves the condensation reaction between an α-haloketone and a thiourea (B124793) derivative. tandfonline.comnanobioletters.com Researchers have developed numerous protocols to construct and functionalize this core, generating a wide array of thiazole-containing architectures. researchgate.net For instance, 2-aminothiazole derivatives have been synthesized by reacting α-bromoacetophenone derivatives with thiourea. researchgate.net An alternative approach involves the condensation of acetophenone (B1666503) derivatives with thiourea in the presence of iodine. researchgate.netresearchgate.net The versatility of this synthesis allows for the introduction of various substituents at the 4-position of the thiazole ring. tandfonline.comresearchgate.net

Microwave-assisted organic synthesis has emerged as an effective and green chemistry approach for generating novel 2-aminothiazole derivatives. researchgate.net Additionally, catalyst-free synthetic protocols are gaining traction as they eliminate the toxicity and waste associated with expensive catalyst systems. researchgate.net For example, a rapid and efficient synthesis of 4-substituted 2-aminothiazoles has been developed using copper silicate (B1173343) as a reusable heterogeneous catalyst. nanobioletters.com

Further diversification of the 2-aminothiazole scaffold is achieved through reactions involving the amino group and the C5 position of the thiazole ring. tandfonline.comresearchgate.net The amino group can be acylated to form amides, a common strategy in the development of biologically active molecules. researchgate.netmdpi.com For example, a series of amides were synthesized by treating 2-amino-4-phenyl-5-phenylazothiazole with various substituted acid chlorides in pyridine. researchgate.net Similarly, more nucleophilic 2-aminothiazoles, such as the 5-bromo and 5-chloro analogues, can be coupled with acetylsalicyloyl chloride in a two-phase system to yield thiazolides. nih.gov

The synthesis of amino acid-derived thiazole analogues represents another significant area of exploration. nih.gov In one study, a series of substituted (S)-amino acid-derived thiazole analogues were synthesized to probe specific biological interactions. nih.gov This involved constructing thiazole rings from amino-protected (S)-amino acids, which were first converted to their respective amides and then to thioamides, followed by cyclization to form the bis-protected thiazoles. nih.gov

Below are tables summarizing various synthetic approaches to amino-substituted thiazole analogues.

Table 1: Hantzsch-Type Synthesis of 2-Aminothiazole Analogues

Starting Ketone Derivative Reagent Conditions Product Citation
α-Bromoacetophenone derivatives Thiourea Not specified 2-Amino-4-(substituted phenyl)thiazoles researchgate.net
Acetophenone derivatives Thiourea, Iodine Not specified 2-Amino-4-(substituted phenyl)thiazoles researchgate.netresearchgate.net
Substituted Phenacyl Bromide Thiourea Copper silicate, Ethanol, 78°C 4-Substituted 2-aminothiazoles nanobioletters.com

Table 2: Synthesis of Amide Derivatives from 2-Aminothiazoles

2-Aminothiazole Derivative Acylating Agent Conditions Product Citation
2-Amino-4-phenyl-5-phenylazothiazole Substituted Acid Chlorides Pyridine N-(4-phenyl-5-phenylazo-thiazol-2-yl)-amides researchgate.net
2-Amino-5-chlorothiazole Acetylsalicyloyl Chloride CH₂Cl₂/aq. NaHCO₃ 2-Hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide nih.gov
2-Amino-4-(2-pyridyl)thiazole Mono-substituted Carboxylic Acids EDCI Amide derivatives mdpi.com
2-Amino-4-(2-pyridyl)thiazole Phenyl isocyanate Not specified Urea (B33335) derivative mdpi.com

Influence of Fluorine Substitution at the 5-Position on Ring Reactivity and Stability

The introduction of a fluorine atom at the 5-position of the thiazole ring profoundly influences its electronic properties and, consequently, its reactivity and stability. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which lowers the electron density of the neighboring atoms. chim.it This alteration has several important consequences for the thiazole ring.

Strategically placing fluorine on a molecule can enhance its metabolic stability. acs.orgmdpi.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage. mdpi.comfrontiersin.org This "fluorine block" can prevent metabolically unstable hydrogen atoms from being oxidized, thereby increasing the biological half-life of a drug. frontiersin.orgnih.gov For instance, the substitution of a hydrogen atom with fluorine can lead to a significant increase in metabolic stability, as demonstrated by a five-fold increase in the mouse liver microsome half-life of some fluorinated compounds. mdpi.com This enhanced stability is a key reason why approximately 20% of marketed drugs contain fluorine. nih.gov

Furthermore, the fluorine substituent can impact the acidity or basicity of nearby functional groups, which can in turn affect properties like membrane permeability. nih.gov The small size of the fluorine atom allows it to mimic hydrogen in some biological contexts, enabling fluorinated molecules to fit into enzyme receptors while potentially exhibiting enhanced biological activity. mdpi.com

The electron-withdrawing nature of fluorine also deactivates the thiazole ring towards electrophilic substitution. For example, 5-fluoro derivatives of benzothiazole (B30560) undergo electrophilic substitution at the 4-position more slowly than their non-fluorinated counterparts. Conversely, this electronic influence makes the thiazole ring more susceptible to nucleophilic attack.

Nucleophilic and Electrophilic Reactivity of the Thiazole Ring and the Exocyclic Amine Group

The reactivity of this compound is characterized by the dual nature of its functional groups, allowing it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactivity:

The primary site of nucleophilic character in this compound is the exocyclic amine group. atomfair.comevitachem.com The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electron-deficient centers. fiveable.me The nucleophilicity of amines is a crucial factor in many organic reactions, including substitutions and additions. fiveable.me Primary amines are generally more nucleophilic than ammonia (B1221849) due to the electron-donating effect of the alkyl group. fiveable.me

The amine group can readily react with various electrophiles. evitachem.com This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. atomfair.com For instance, it can undergo nucleophilic substitution reactions, which are pivotal in forming new carbon-nitrogen bonds. fiveable.mebyjus.com

Electrophilic Reactivity:

While the amine group is nucleophilic, the thiazole ring itself, particularly due to the electron-withdrawing fluorine atom, can exhibit electrophilic character. The carbon atoms of the thiazole ring are rendered more electron-deficient, making them susceptible to attack by strong nucleophiles.

Furthermore, electrophilic substitution on the thiazole ring is possible, though deactivated by the fluorine atom. The calculated pi-electron density of the parent thiazole ring indicates that the C5 position is the primary site for electrophilic substitution. wikipedia.org However, with the 5-position occupied by fluorine, electrophilic attack would likely be directed to other positions on the ring, albeit at a reduced rate.

The interplay between the nucleophilic amine and the electrophilic potential of the fluorinated thiazole ring allows for a diverse range of chemical transformations, making this compound a versatile intermediate in organic synthesis. atomfair.com

Metabolic Stability and Oxidative Ring-Opening Mechanisms

The metabolic fate of this compound is a critical aspect of its chemical profile, particularly in the context of medicinal chemistry. As previously mentioned, the presence of the fluorine atom at the 5-position significantly enhances the metabolic stability of the molecule. frontiersin.orgnih.gov The strong C-F bond is resistant to oxidative metabolism, a common pathway for the breakdown of xenobiotics in the body. chim.itmdpi.com This increased stability often translates to a longer biological half-life. frontiersin.org

Despite its enhanced stability, the thiazole ring can undergo oxidative ring-opening under certain conditions. The oxidation of thiazole derivatives can occur at the nitrogen atom to form an N-oxide or at the sulfur atom to yield a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org

In the context of metabolic pathways, oxidative processes can lead to the cleavage of the heterocyclic ring. For cyclic amines, oxidative ring-opening can be initiated by enzymes like monoamine oxidases, which facilitate electron transfer processes. nih.gov While specific metabolic studies on this compound are not detailed in the provided context, general mechanisms of heterocyclic ring opening can be considered. For instance, photo- and metal-mediated oxidative ring-opening methods have been developed for cyclic aliphatic amines, often proceeding through the formation of an iminium ion intermediate that is subsequently hydrolyzed. nih.gov Cationic ring-opening polymerization of oxazolines, another class of five-membered heterocycles, is initiated by electrophilic species and proceeds via cleavage of the ring. researchgate.netmdpi.com

The table below summarizes the key reactivity aspects of this compound.

FeatureDescriptionSupporting Evidence
Ring Stability The C-F bond is stronger than C-H, increasing resistance to metabolic cleavage. mdpi.comfrontiersin.orgFluorination can significantly increase the half-life of compounds in liver microsome assays. mdpi.com
Ring Reactivity (Electrophilic Attack) The electron-withdrawing fluorine deactivates the ring towards electrophilic substitution. 5-fluoro benzothiazoles show slower rates of electrophilic substitution compared to non-fluorinated analogs.
Ring Reactivity (Nucleophilic Attack) The electron-deficient ring is more susceptible to nucleophilic attack.This is a general principle for aromatic rings substituted with strongly electron-withdrawing groups.
Exocyclic Amine Reactivity The amine group is a primary nucleophilic center. atomfair.comevitachem.comIt readily participates in nucleophilic substitution and addition reactions. fiveable.me
Metabolic Fate Enhanced metabolic stability due to the fluorine "block". frontiersin.orgnih.gov Potential for oxidative ring-opening, though likely at a slower rate. wikipedia.orgnih.govThe strong C-F bond resists cleavage by metabolic enzymes. chim.itmdpi.com General mechanisms for heterocycle ring-opening exist. nih.govnih.gov

Medicinal Chemistry and Biological Activity of 5 Fluorothiazol 2 Amine and Its Derivatives

Therapeutic Applications and Pharmacological Potential

The 5-Fluorothiazol-2-amine core and its analogs are pivotal in the design of novel therapeutic agents. The versatility of the thiazole (B1198619) nucleus allows for structural modifications that yield compounds with specific activities against a range of biological targets, from enzymes to receptors.

As a Key Heterocyclic Amine Component in the Development of Glucokinase Inhibitors for Type 2 Diabetes

Glucokinase (GK) activators are a promising class of therapeutic agents for the treatment of type 2 diabetes. While direct research linking this compound to glucokinase inhibitors is not extensively detailed in the provided sources, the broader class of thiazole derivatives has been explored for this purpose. The development of novel multi-action therapies for diabetes includes approaches that utilize heterocyclic compounds like thiazoles to achieve glucokinase activation. ekb.eg The structural features of aminothiazoles are valuable in designing molecules that can allosterically activate GK, enhancing glucose metabolism and offering a potential pathway for glycemic control. ekb.egeurekaselect.com

Role in Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway and a significant target in cancer immunotherapy for its role in mediating immune suppression. The development of IDO1 inhibitors is an active area of research. While the specific contribution of this compound is not detailed in the search results, the general class of heterocyclic amines is integral to the design of small molecule inhibitors targeting this enzyme. The exploration of various heterocyclic scaffolds, including thiazoles, is a common strategy in the search for potent and selective IDO1 inhibitors.

Development of Ligands for Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5)

The metabotropic glutamate receptor subtype 5 (mGluR5) is a key target for treating various central nervous system disorders, including anxiety, depression, and Fragile X syndrome. nih.gov Research has focused on developing high-affinity ligands for this receptor, with 2-aminothiazole (B372263) and 2-halothiazole derivatives showing significant promise. nih.govnih.gov

In one study, the structure of a potent mGluR5 ligand, SP203, which features a thiazole core, was modified. nih.gov By replacing a 2-fluoromethyl substituent with amino or halo groups, researchers synthesized a series of new high-affinity mGluR5 ligands. nih.gov Notably, certain 2-chloro-thiazole and 2-fluorothiazole (B1628781) derivatives exhibited sub-nanomolar affinity for mGluR5 and exceptional selectivity over other mGluR subtypes and a wide range of other receptors. nih.govnih.gov

Compound ClassExample CompoundAffinity for mGluR5Selectivity
2-Chloro-thiazoles7a, 7bSub-nanomolarHigh
2-Fluoro-thiazole10bSub-nanomolar>10,000-fold
2-Iodo-thiazole9bNanomolarHigh

This table presents data on the affinity of various thiazole derivatives for the mGluR5 receptor, highlighting their potential as selective ligands. nih.govnih.gov

These findings underscore the importance of the 2-aminothiazole scaffold in developing potent and selective ligands for mGluR5, which could serve as therapeutic agents or as radioligands for in vivo imaging using positron emission tomography (PET). nih.govnih.gov

Anti-Inflammatory Activity of Thiazol-2-amine Derivatives

Thiazole derivatives have demonstrated significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the arachidonic acid pathway of inflammation. researchgate.net The thiazole nucleus is a core component of several anti-inflammatory drugs, such as Meloxicam. frontiersin.orgtandfonline.com

Studies have shown that various synthesized thiazol-2-amine derivatives can suppress edema in animal models. nih.govwisdomlib.org For instance, certain 4-arylthiazole derivatives, specifically 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, strongly suppressed carrageenan-induced paw edema in rats. nih.gov Other research identified N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) as effective inhibitors of prostaglandin (B15479496) production, potentially through specific COX-2 inhibition. benthamscience.comnih.gov

CompoundTarget Enzyme(s)Observed Effect
5,6-diarylimidazo[2.1-b]thiazole derivativeCOX-2Potent and selective inhibition. nih.gov
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOXPotent inhibition (IC50 = 127 nM). nih.gov
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolCOX-2 (selective)Reduced PGE2 production. benthamscience.comnih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesCOX/LOXPotent inhibition of COX-1, COX-2, and 5-LOX. frontiersin.org

This table summarizes the anti-inflammatory activity of selected thiazole derivatives, indicating their target enzymes and observed effects.

The anti-inflammatory potential of these compounds, combined with a lower incidence of gastrointestinal side effects compared to some traditional nonsteroidal anti-inflammatory drugs (NSAIDs), makes them attractive candidates for further development. nih.gov

Antimicrobial and Antibacterial Activities of Related Thiazole Structures

The thiazole moiety is a cornerstone in the development of antimicrobial agents, found in numerous clinically used drugs. nih.gov Thiazole derivatives exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. biointerfaceresearch.commdpi.com Their mechanism of action is often attributed to their amphiphilic nature, which allows them to penetrate bacterial cell membranes. mdpi.com

Numerous studies have reported the synthesis of novel thiazole derivatives with potent antibacterial effects. nih.gov For example, certain derivatives have shown significant inhibitory activity against pathogens like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov The introduction of different substituents onto the thiazole framework can produce compounds with enhanced activity against drug-resistant bacterial strains. mdpi.com

Derivative ClassTested PathogensNotable Results
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coli, B. subtilisCompound 43a showed promising activity with MIC = 16.1 µM against S. aureus and E. coli. jchemrev.com
2-phenylacetamido-thiazole derivativesE. coli KAS III (ecKAS III)One derivative showed an IC50 value of 5.3 μM. nih.gov
Thiazole Schiff basesE. coli, P. aeruginosaCompounds 17 and 18 showed better antibacterial effect compared to kanamycin (B1662678) B against E. coli. nih.gov
Benzothiazole (B30560) ethyl urea (B33335) compoundsS. aureus, S. pneumoniae, H. influenzaeShowed potent inhibition of DNA gyrase and topoisomerase IV with MIC values as low as 0.008 µg/mL. nih.gov

This table highlights the antibacterial activity of various thiazole derivatives against specific pathogens, including minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

The versatility of the thiazole scaffold allows for the creation of hybrid compounds, combining the thiazole ring with other bioactive moieties like pyrazoline or pyrimidine, to enhance antimicrobial efficacy. nih.govmdpi.com

Antiviral Properties of Thiazolides, Including Activity Against Hepatitis B Virus (HBV) and SARS-CoV2

Thiazolides, a class of compounds characterized by a nitrothiazolyl-salicylamide structure, possess broad-spectrum antiviral activity against a wide range of DNA and RNA viruses. nih.govresearchgate.netnih.gov The prototypical thiazolide, Nitazoxanide, and its active metabolite, Tizoxanide, are at the forefront of this research. nih.govwikipedia.org

Activity Against Hepatitis B Virus (HBV): Nitazoxanide and its derivatives have been shown to be effective inhibitors of HBV replication. nih.govnih.gov Preliminary clinical studies have demonstrated that Nitazoxanide can suppress serum HBV DNA and lead to the loss of hepatitis B e antigen (HBeAg) in a majority of patients. nih.govresearchgate.net A novel derivative, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, was identified as a potent and selective inhibitor of HBV replication with an EC50 of 0.33 μM. nih.gov Thiazolides are also effective against HBV mutants that are resistant to other antiviral drugs like lamivudine (B182088) and adefovir. researchgate.net

Activity Against SARS-CoV-2: The antiviral properties of thiazolides extend to coronaviruses, including SARS-CoV-2. researchgate.netliverpool.ac.uk In silico studies have suggested that thiazolide derivatives have the potential to inhibit key viral enzymes like the Main Protease (Mpro) and Methyltransferase (MTase). nih.gov Nitazoxanide is theorized to act against SARS-CoV-2 by interfering with viral entry and post-translational processing of viral proteins. researchgate.net Specifically, it has been shown to hamper the maturation of the spike (S) glycoprotein (B1211001). frontiersin.org In cell culture studies, Nitazoxanide demonstrated potent activity against several human coronaviruses with IC50 values ranging between 0.05 and 0.15 μg/mL. frontiersin.org

The mechanism of antiviral action for thiazolides is often host-directed and can involve multiple pathways, including the inhibition of viral glycoprotein maturation and the modulation of host cell signaling pathways, such as the activation of the interferon response. frontiersin.orgpatsnap.com This broad-spectrum activity makes thiazolides a promising class of drugs for treating a variety of viral infections. nih.govasm.org

Anticancer Research and Evaluation of Cytotoxicity in Cellular Models

The 2-aminothiazole scaffold is a core structure in several clinically approved anticancer drugs, such as Dasatinib and Alpelisib, and serves as a promising framework in the discovery of new therapeutic agents. nih.gov Derivatives of this compound have been the subject of extensive anticancer research, with numerous studies evaluating their cytotoxic effects against a wide array of human cancer cell lines. Research has demonstrated that modifications of the 2-aminothiazole core can yield compounds with potent and selective antiproliferative activity. nih.gov

For instance, certain 5-arylazo-2-aminothiazole analogues have demonstrated significant cytotoxicity against various cancer cell lines. nih.gov In one study, specific derivatives were tested against four cell lines: HepG2 (liver cancer), HEp-2 (larynx cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). One compound, in particular, exhibited cytotoxicity comparable to the standard chemotherapeutic drug 5-fluorouracil (B62378) against the PC3 cell line. nih.gov The hybridization of the thiazole scaffold with other chemical moieties, such as amino acids, has also been explored to enhance biological activity. nih.gov This approach has yielded derivatives with moderate to strong cytotoxic activities against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells, with some compounds showing greater potency than 5-fluorouracil. nih.gov

Furthermore, the introduction of a trifluoromethyl group, another fluorine-containing moiety, into related thiazolo[4,5-d]pyrimidine (B1250722) structures has produced compounds with notable antiproliferative activity against human melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT) cell lines. mdpi.com The broad-spectrum antitumor activity is a recurring theme, with novel thiazole-based chalcones also showing significant cytotoxic effects against a panel of cancer cell lines, particularly Ovar-3 (ovarian) and MDA-MB-468 (breast). mdpi.com These findings underscore the versatility of the fluorinated aminothiazole scaffold in developing novel anticancer agents. nih.govmdpi.com

Table 1: Cytotoxicity of Selected Thiazole Derivatives in Cancer Cell Lines
Compound ClassTested Cell LinesObserved ActivityReference
5-Arylazoaminothiazole AnaloguesHepG2, HEp-2, PC3, MCF-7Compound 31c showed cytotoxicity similar to 5-fluorouracil against the PC3 cell line. nih.gov
Thiazole-Amino Acid HybridsA549, HeLa, MCF-7Five compounds displayed IC50 values from 2.07–8.51 μM, comparable or superior to 5-fluorouracil. nih.gov
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidinesA375, C32, DU145, MCF-7/WTCompound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione) was the most active in the series. mdpi.com
Thiazole-Based ChalconesOvar-3, MDA-MB-468Exhibited broad-spectrum activity with GI50 ranges from 1.55 to 2.95 μM. mdpi.com
Pyridine-Thiazole HybridsMCF-7, HepG2Revealed promising anticancer activity with IC50 values in the range of 5.36-8.76 μM. scispace.com

Structure-Activity Relationship (SAR) Studies

Elucidation of Substituent Effects on Biological Activity, Focusing on the Fluorine Position

SAR analyses have shown that the nature of the substituent at the 5-position of the thiazole ring is a critical determinant of cytotoxicity. For example, while a fluorine atom at this position is often associated with potent activity, replacing it with a larger methyl group has been shown to result in a near-complete loss of antimigratory activity in certain series of thiazole derivatives. acs.org Conversely, the presence of a 4-fluorophenyl group attached to the thiazole ring has been found to enhance the antiglycation potential of the compounds, suggesting the fluorine's beneficial electronic effects. nih.gov

The electronic properties of substituents play a significant role. Studies on 5-arylazoaminothiazole analogues indicated that the introduction of an electron-donating methoxy (B1213986) group may enhance cytotoxicity compared to an electron-withdrawing nitro group. nih.gov This suggests that modulating the electron density of the aromatic system can fine-tune the compound's interaction with its biological target. The broader chemical architecture is also important; for instance, SAR studies on thiazole-based chalcones revealed that substituting the phenyl ring of the chalcone (B49325) moiety greatly impacts potency against various cancer cell lines. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses for Related Thiazolide Analogues

Quantitative structure-activity relationship (QSAR) analysis is a computational method used to identify correlations between the physicochemical properties of compounds and their biological activities. This approach helps in rationally designing more potent analogues. researchgate.net For thiazolides, a class of compounds related to this compound, QSAR studies have been successfully applied to understand their therapeutic effects.

A notable QSAR study was conducted on a wide range of thiazolides to analyze their activity against hepatitis B virus (HBV) replication. nih.gov The study found an excellent correlation between the observed antiviral activity (EC90 values for intracellular virions) and the structural parameters of the thiazolide molecules. nih.gov Such models are invaluable for predicting the activity of newly designed compounds before their synthesis.

For the related thiazolidine (B150603) scaffold, QSAR studies have explored their potential against various biological targets. researchgate.net These analyses often correlate structural features and physicochemical properties—such as lipophilicity (LogP), polarity, polarizability, and molecular volume—with specific biological activities like antihyperglycemic effects. researchgate.netnih.gov For thiazolidine-2,4-dione derivatives, a QSAR model concluded that the partition coefficient, molecular shape, and the charges on nitrogen and oxygen atoms are key properties to consider when designing new agents with potential antihyperglycemic activity. nih.gov These findings highlight that a combination of electronic, steric, and hydrophobic factors governs the biological activity of these heterocyclic systems, providing a predictive framework for the development of novel thiazole-based therapeutics.

Mechanisms of Action for this compound and its Bioactive Derivatives

Enzymatic Inhibition Profiles (e.g., Pyruvate:Ferredoxin Oxidoreductase (PFOR) for related compounds)

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. youtube.com Thiazole derivatives have been identified as inhibitors of several key enzymes implicated in various diseases. nih.govnih.gov While direct inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR) by this compound is not extensively documented, PFOR represents a class of thiamine (B1217682) pyrophosphate-dependent enzymes involved in crucial metabolic pathways that can be targeted by small molecules. nih.gov PFOR catalyzes the oxidative decarboxylation of pyruvate, a central step in the energy metabolism of anaerobic bacteria and certain parasites, making it a potential target for anti-infective agents. nih.gov

More specifically, 2-aminothiazole derivatives have demonstrated potent inhibitory activity against other metabolic enzymes. A study investigating their effects on human carbonic anhydrase isoenzymes (hCA I and hCA II) and cholinesterases (AChE and BChE) revealed significant inhibition. nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole showed a Ki of 0.008 µM against hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a potent inhibitor of hCA II, AChE, and BChE with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov Other research has focused on the role of thiazole derivatives as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes central to the inflammatory pathway. nih.gov

Table 2: Enzyme Inhibition by 2-Aminothiazole Derivatives
DerivativeTarget EnzymeInhibition Constant (Ki)Reference
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)0.008 ± 0.001 µM nih.gov
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)0.124 ± 0.017 µM nih.gov
Acetylcholinesterase (AChE)0.129 ± 0.030 µM nih.gov
Butyrylcholinesterase (BChE)0.083 ± 0.041 µM nih.gov

Ligand-Receptor Binding and Allosteric Modulation

Beyond direct enzyme inhibition, the biological activity of this compound derivatives can be mediated through binding to cell surface or intracellular receptors. This interaction can lead to the activation or inhibition of signaling pathways. Thiazole-containing compounds have been shown to act as ligands for various receptors, including G protein-coupled receptors (GPCRs) and ligand-gated ion channels. nih.govmdpi.com

A significant finding is the activity of thiazole carboxamide derivatives as modulators of AMPA receptors, a type of ionotropic glutamate receptor crucial for synaptic transmission in the central nervous system. nih.gov Certain derivatives act as potent negative allosteric modulators (NAMs) of GluA2-containing AMPA receptors. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site, thereby altering the receptor's response to the endogenous ligand. youtube.comnih.gov This mechanism offers a more nuanced way to control receptor activity compared to direct agonists or antagonists. nih.gov The thiazole derivatives were found to substantially impact both the amplitude and kinetics of the receptor, suggesting they may function as AMPA receptor antagonists with neuroprotective potential. nih.gov

The binding of thiazole-containing ligands has also been studied in the context of serotonin (B10506) (5-HT) receptors. For instance, the 5-HT3 receptor, a ligand-gated ion channel, is a known target for various small molecules. nih.govresearchgate.net The ability of the thiazole nucleus to participate in specific molecular interactions, such as quenching tryptophan residues within a binding pocket, highlights its utility as a pharmacophore for designing receptor-targeted ligands. mdpi.com

Modulation of Intracellular Signaling Pathways and Metabolic Processes

Derivatives of this compound have emerged as significant modulators of intracellular signaling pathways and metabolic processes, demonstrating their potential in therapeutic interventions for a range of diseases. Research has particularly highlighted their role in inflammatory signaling cascades and their inhibitory effects on key metabolic enzymes.

Modulation of Inflammatory Signaling Pathways

A notable derivative, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700), which shares the 5-substituted-2-aminothiazole core structure with this compound, has been shown to exert potent anti-inflammatory effects by modulating the nucleotide-binding and oligomerization domain-like receptor containing a pyrin domain 3 (NLRP3) inflammasome signaling pathway. nih.govnih.gov The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with a variety of chronic inflammatory diseases. nih.govnih.gov

In studies involving lipopolysaccharide (LPS)-treated BV-2 microglial cells, KHG26700 demonstrated a significant ability to attenuate the inflammatory response. nih.govnih.gov This was achieved through the downregulation of several key components of the NLRP3-mediated signaling pathway. Specifically, the compound was found to suppress the activation of nuclear factor kappa-B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govnih.gov This inhibitory effect on NF-κB was associated with a decrease in the phosphorylation of IκBα, an inhibitor of NF-κB. nih.gov

The modulation of this pathway by KHG26700 resulted in a marked reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov Furthermore, the compound was observed to decrease the levels of reactive oxygen species (ROS), lipid peroxidation, and nitric oxide, all of which are crucial mediators of inflammatory processes. nih.gov

The detailed research findings on the effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on inflammatory signaling are summarized in the table below.

DerivativeTarget Pathway/MoleculeObserved Effect in LPS-Treated BV-2 Microglial CellsReference
N-cyclooctyl-5-methylthiazol-2-amine hydrobromideNLRP3 InflammasomeAttenuation of activation nih.govnih.gov
NF-κBSuppression of activation nih.govnih.gov
Phospho-IκBαDecreased levels nih.gov
TNF-αSignificant reduction in expression nih.govnih.gov
IL-1βSignificant reduction in expression nih.govnih.gov
IL-6Significant reduction in expression nih.govnih.gov
Reactive Oxygen Species (ROS)Downregulation of levels nih.gov

Inhibition of Metabolic Enzymes

Beyond their influence on inflammatory signaling, 2-aminothiazole derivatives have been identified as inhibitors of key metabolic enzymes. While research specifically on this compound is limited in this context, the broader class of 2-aminothiazole compounds has shown significant inhibitory activity against enzymes such as carbonic anhydrases (CAs) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE).

For instance, studies on a series of 2-amino-4-arylthiazole derivatives have demonstrated potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II), as well as AChE and BChE. The inhibitory activities of these compounds were found to be in the micromolar to nanomolar range.

The table below presents the inhibitory constants (Ki) for some of the most active 2-aminothiazole derivatives against these metabolic enzymes.

DerivativeTarget EnzymeKi (μM)
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041

These findings underscore the potential of the 2-aminothiazole scaffold, including its 5-fluoro derivatives, to be developed as inhibitors of critical metabolic enzymes, which could have therapeutic applications in a variety of disorders.

Computational Chemistry and Molecular Modeling of 5 Fluorothiazol 2 Amine

Applications in Rational Drug Design and Optimization

The 2-aminothiazole (B372263) core, present in 5-Fluorothiazol-2-amine, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov Rational drug design leverages the structural information of this scaffold to design and optimize novel drug candidates with enhanced potency and selectivity. rjptonline.org

Computational approaches are central to this process. By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the this compound backbone to improve its interaction with biological targets. For example, the introduction of a fluorine atom at the 5-position can significantly alter the electronic properties of the thiazole (B1198619) ring, potentially enhancing binding affinity and metabolic stability.

One notable application is in the design of kinase inhibitors. Protein kinases are crucial targets in cancer therapy, and the 2-aminothiazole scaffold has been successfully utilized to develop potent inhibitors. nih.gov Computational modeling helps in designing derivatives of this compound that can fit specifically into the ATP-binding pocket of a target kinase, leading to the development of selective anticancer agents. nih.gov The optimization process often involves iterative cycles of computational design, chemical synthesis, and biological evaluation to refine the lead compounds.

Table 1: Applications of 2-Aminothiazole Derivatives in Drug Design

Therapeutic Area Target Class Example of Activity
Oncology Protein Kinases Inhibition of tumor cell proliferation
Infectious Diseases Bacterial Enzymes Antibacterial and antifungal activity

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions for derivatives of this compound.

In a typical docking study, a 3D model of the target protein is used to create a binding site, and the this compound derivative is then placed into this site in various conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net

For instance, docking studies of fluorinated thiazolidin-4-one derivatives, which share a similar core structure, against Tyrosine Kinase have shown that the interactions are often stabilized by hydrogen bonds and hydrophobic interactions. rjptonline.org The fluorine atom can participate in halogen bonds, further strengthening the binding. Similarly, docking of N-substituted-1,3,4-thiadiazol-2-amine derivatives into the active site of the COVID-19 main protease (6LU7) has revealed key interactions with amino acid residues such as GLU166, LEU141, and CYS145. nih.gov These insights are crucial for predicting the inhibitory potential of new this compound derivatives and for guiding their optimization.

Table 2: Representative Molecular Docking Scores of Thiazole Derivatives against Various Targets

Compound Type Target Protein PDB ID Docking Score (kcal/mol) Interacting Residues
Fluorinated thiazolidin-4-one Tyrosine Kinase 1T46 Favorable, specific values vary Lysine 623
N-substituted-1,3,4-thiadiazol-2-amine COVID-19 Main Protease 6LU7 -5.4 to -8.0 GLU166, LEU141, CYS145

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov For this compound and its derivatives, MD simulations are employed to study their conformational flexibility and the stability of their complexes with biological targets.

These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves and interacts with its environment, typically a solvent like water. nih.gov By analyzing the trajectory of the simulation, one can identify the most stable conformations of the ligand and understand the dynamics of its binding to a protein.

For example, MD simulations of benzothiazole (B30560) derivatives complexed with the SARS-CoV-2 main protease have been used to assess the stability of the ligand-protein complex over a simulation time of 100 nanoseconds. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to ensure that the complex remains stable. A lower RMSD value generally indicates greater stability. nih.gov Furthermore, MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and specificity. This information is invaluable for understanding the mechanism of action and for designing more effective inhibitors based on the this compound scaffold.

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

Parameter Description
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure.
Root-Mean-Square Fluctuation (RMSF) Measures the deviation of each atom from its average position over the course of the simulation.
Hydrogen Bond Analysis Identifies the formation and breaking of hydrogen bonds between the ligand and the target protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. elsevierpure.com These methods provide a detailed understanding of the distribution of electrons within the molecule and how this influences its chemical behavior.

DFT calculations can be used to determine various molecular properties, including optimized geometry, vibrational frequencies, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. nih.gov

For fluorinated benzothiazole derivatives, DFT studies have been used to compare the stability of different tautomeric forms (amino vs. imino) and have shown that the amino form is generally more stable. elsevierpure.com Such calculations also help in interpreting experimental data, such as infrared and NMR spectra. elsevierpure.com Furthermore, the calculation of molecular electrostatic potential (MESP) maps can identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic interactions, which is crucial for understanding its binding to biological targets. researchgate.net

Table 4: Calculated Electronic Properties of a Representative 2-Aminothiazole Derivative

Property Description Calculated Value (Example)
HOMO Energy Energy of the highest occupied molecular orbital. -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital. -1.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO, indicating chemical reactivity. 5.5 eV

Analytical Methodologies for 5 Fluorothiazol 2 Amine in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of 5-Fluorothiazol-2-amine. The choice between liquid and gas chromatography is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile amines. helsinki.fi For compounds like this compound, reversed-phase HPLC is a common approach. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. d-nb.info

Due to the basic nature of the amine group, peak tailing can be a challenge. This can be mitigated by using end-capped columns or by adding modifiers to the mobile phase to suppress the interaction of the amine with residual silanol (B1196071) groups on the silica (B1680970) support. The detection of this compound can be accomplished using a UV detector, leveraging the chromophoric nature of the thiazole (B1198619) ring. d-nb.info For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization with a UV-absorbing or fluorescent tag is a common strategy. thermofisher.comsqu.edu.om

Table 1: Typical HPLC Parameters for the Analysis of Aromatic Amines

ParameterTypical Conditions
Column Reversed-phase C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate, formate) and an organic solvent (e.g., acetonitrile, methanol)
Elution Mode Isocratic or gradient
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis (at a wavelength of maximum absorbance), Fluorescence Detector (with derivatization)
Temperature Ambient to moderately elevated (e.g., 30-40 °C)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct GC analysis of primary amines like this compound can be problematic due to their polarity, which often leads to poor peak shape and adsorption on the column, derivatization can overcome these limitations. nih.govlabrulez.com By converting the amine to a less polar and more volatile derivative, its chromatographic behavior is significantly improved. researchgate.net

Packed or capillary columns can be used, with the latter providing higher resolution. Common stationary phases for amine analysis include those with a basic character to minimize analyte-column interactions. A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used for detection, with the NPD offering higher selectivity for nitrogen-containing compounds.

Table 2: General GC Conditions for Volatile Amine Analysis

ParameterTypical Conditions
Column Capillary column with a polar or basic stationary phase (e.g., DB-5, wax-based phases)
Carrier Gas Helium, Nitrogen, or Hydrogen
Injection Mode Split or splitless
Temperature Program An initial hold at a lower temperature followed by a ramp to a final temperature to elute all compounds of interest
Detector Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD)

For high sensitivity and unequivocal identification, chromatographic techniques are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of this compound in complex biological or environmental samples. jfda-online.comnih.gov This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. Electrospray ionization (ESI) is a common ionization source for this type of analysis. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and reduces matrix interference. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile derivatives of this compound. aip.orgnih.gov After separation on the GC column, the analyte is ionized, typically by electron ionization (EI), and the resulting mass spectrum provides structural information that can confirm the identity of the compound. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for trace-level analysis.

Sample Preparation and Derivatization Strategies for Amines in Complex Matrices

Effective sample preparation is critical for accurate and precise analysis, especially when dealing with complex matrices. The primary goals of sample preparation are to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. rsc.orgrsc.org

Common sample preparation techniques for amines include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. By adjusting the pH, the amine can be protonated or deprotonated to facilitate its extraction into either an aqueous or organic phase. nih.gov

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte or interfering components from a liquid sample. For amines, cation-exchange SPE cartridges are often effective. chromatographyonline.com The retained amine can then be eluted with a suitable solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation approach that involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE. It has been successfully applied to the analysis of heterocyclic amines in food matrices. nih.gov

Derivatization is a key strategy in the analysis of amines to improve their chromatographic properties and detectability. nih.govnih.govacs.org This involves a chemical reaction to modify the amine functional group.

Table 3: Common Derivatization Reagents for Amines in Chromatography

ReagentTechniqueAdvantages
o-Phthalaldehyde (OPA) HPLC-FluorescenceRapid reaction with primary amines, forms highly fluorescent derivatives. thermofisher.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl) HPLC-Fluorescence/UVReacts with primary and secondary amines, forms stable and highly fluorescent derivatives. thermofisher.com
Dansyl Chloride HPLC-Fluorescence/UVReacts with primary and secondary amines, produces stable derivatives with strong fluorescence. nih.gov
Acylating Reagents (e.g., trifluoroacetic anhydride) GC-FID/ECD/MSIncreases volatility and reduces polarity for GC analysis. researchgate.net
Silylating Reagents (e.g., BSTFA) GC-FID/MSReplaces active hydrogens with a trimethylsilyl (B98337) group, improving volatility and thermal stability. researchgate.net

The choice of derivatization reagent depends on the specific analytical technique being employed and the nature of the amine. For this compound, a primary amine, reagents like OPA or FMOC-Cl would be suitable for HPLC analysis with fluorescence detection, offering high sensitivity. For GC analysis, acylation or silylation would be necessary to achieve good chromatographic performance.

Toxicological Considerations in Research of 5 Fluorothiazol 2 Amine

General Toxicity Profile of Halogenated Aminothiazoles

The 2-aminothiazole (B372263) moiety is recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide array of biologically active compounds. nih.govnih.gov However, it is also classified as a potential toxicophore, a chemical feature that can lead to toxic effects. nih.govresearchgate.net The toxicity of 2-aminothiazole itself has been noted, with potential for irritation and harm upon ingestion, inhalation, or skin absorption. noaa.gov

The introduction of a halogen, such as fluorine, into the aminothiazole structure can significantly modify its toxicological properties. Halogenation is a common strategy in drug design to enhance metabolic stability and biological activity. nih.govmdpi.com However, the carbon-fluorine bond, while strong, can be metabolically cleaved, leading to the release of fluoride (B91410) ions, which can be toxic at high concentrations. nih.govnih.gov Furthermore, oxidative defluorination of aryl fluorides can generate phenol-like metabolites, which may undergo further transformation into reactive species like quinones. nih.gov

While specific toxicological data for 5-Fluorothiazol-2-amine is not extensively available in public literature, the toxicity of related fluorinated thiazole (B1198619) derivatives has been evaluated in various research contexts. For instance, certain fluorinated thiazole derivatives have demonstrated cytotoxicity against cancer cell lines. researchgate.net The general toxicity of primary aromatic amines, a class to which this compound belongs, is also a concern, as many are known to be lipid-soluble and readily absorbed through the skin, with some possessing carcinogenic and mutagenic properties. acs.org

Table 1: General Toxicological Considerations for Halogenated Aminothiazoles

Structural FeaturePotential Toxicological ConcernReferences
2-Aminothiazole RingClassified as a potential toxicophore. nih.govresearchgate.net
Can cause irritation and may be harmful if ingested, inhaled, or absorbed through the skin. noaa.gov
Halogen (Fluorine) SubstitutionPotential for metabolic defluorination and release of toxic fluoride ions. nih.govnih.gov
Formation of reactive metabolites through oxidative defluorination. nih.gov
Primary Aromatic AminePotential for skin absorption, carcinogenicity, and mutagenicity. acs.org

Implications of Primary Amine Classification for Promiscuity and Off-Target Toxicity

The term "promiscuity" in medicinal chemistry refers to the ability of a compound to bind to multiple biological targets, which can lead to unintended off-target effects and toxicity. The nature of the amine group in a molecule plays a significant role in its promiscuity. Research suggests that primary amines tend to be less promiscuous compared to secondary and tertiary amines.

This difference in promiscuity has implications for the potential off-target toxicity of this compound. As a primary amine, it may have a lower propensity for interacting with a wide range of biological receptors and enzymes compared to its secondary or tertiary amine counterparts. This can be advantageous in a research context, as it may lead to more specific biological activity and a cleaner toxicological profile. The primary amine group influences the molecule's polarity and ability to form hydrogen bonds, which are key determinants of its binding characteristics. drugdiscoverytrends.com

Research on Metabolic Pathways and Potential for Metabolite-Induced Toxicity

The metabolic fate of a compound is a critical factor in its toxicological profile. The 2-aminothiazole ring system is susceptible to metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.govacs.orgyoutube.compharmatutor.org A key metabolic pathway for aminothiazoles is the epoxidation of the C4-C5 double bond of the thiazole ring. nih.govacs.orgnih.govfz-juelich.deresearchgate.netsemanticscholar.orgresearchgate.net This epoxidation results in the formation of reactive electrophilic metabolites. nih.govfz-juelich.deresearchgate.netsemanticscholar.orgresearchgate.net

These reactive epoxide metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity. nih.govfz-juelich.deresearchgate.netsemanticscholar.orgresearchgate.net The presence of the amino group at the 2-position of the thiazole ring is thought to facilitate this metabolic activation. nih.govfz-juelich.deresearchgate.netsemanticscholar.orgresearchgate.net

The fluorine atom in this compound can also influence its metabolism. While the carbon-fluorine bond is generally stable, metabolic processes can lead to its cleavage. nih.govnih.gov The introduction of fluorine can alter the electronic properties of the thiazole ring, potentially affecting the rate and site of metabolism. annualreviews.orgresearchgate.netchemrxiv.org Research on other fluorinated aromatic compounds has shown that metabolism can still occur, sometimes leading to the formation of toxic metabolites. nih.gov

Table 2: Potential Metabolic Activation Pathways of this compound

Metabolic ProcessEnzyme SystemPotential Reactive MetaboliteConsequenceReferences
Thiazole Ring EpoxidationCytochrome P450 (CYP)Thiazole epoxideCovalent binding to macromolecules, cellular toxicity. nih.govacs.orgnih.govfz-juelich.deresearchgate.netsemanticscholar.orgresearchgate.net
Oxidative DefluorinationCytochrome P450 (CYP)Phenol-like metabolites, quinonesFormation of reactive species, potential for toxicity. nih.gov

Formation of Potentially Carcinogenic N-Nitrosamine and N-Nitramine Derivatives from Amine Precursors in Research Contexts

Primary amines, such as this compound, can serve as precursors for the formation of N-nitroso and N-nitramine compounds, some of which are known to be potent carcinogens. nih.govwikipedia.orglibretexts.orgcir-safety.orggoogle.comnih.govcranfield.ac.ukccsnorway.compjoes.com

N-Nitrosamines: In the presence of nitrosating agents, such as nitrous acid (HNO₂) which can be formed from nitrites under acidic conditions, primary amines can be converted to unstable diazonium salts. nih.govlibretexts.org While these are generally less stable than the N-nitrosamines formed from secondary amines, their formation is a potential concern in chemical reactions or storage conditions where amine precursors and nitrosating agents might coexist. nih.govcir-safety.orggoogle.compjoes.com The reaction of primary aromatic amines with nitrous acid is a well-established chemical transformation. libretexts.orggoogle.com

N-Nitramines: The formation of N-nitramines from primary amines is also a possibility, typically under stronger oxidizing conditions. cranfield.ac.uk This reaction involves the nitration of the amine nitrogen. While the direct nitration of primary amines can be challenging due to the basicity of the amine leading to salt formation, it can occur under specific synthetic conditions. cranfield.ac.uk The basicity of the amine is a key factor in the rate of N-nitrosation and N-nitration. cir-safety.org For aromatic amines, the delocalization of electrons into the aromatic system can reduce the basicity of the amine, potentially influencing its reactivity towards nitrating and nitrosating agents. cranfield.ac.uk

In a research setting, it is crucial to be aware of the potential for the formation of these carcinogenic byproducts. This includes careful consideration of reaction conditions, purification methods, and the stability of the compound during storage, especially if there is a possibility of exposure to nitrogen oxides or other nitrosating/nitrating agents.

Future Research Directions and Translational Perspectives for 5 Fluorothiazol 2 Amine

Advancements in Sustainable Synthetic Routes and Green Chemistry Principles

The future synthesis of 5-Fluorothiazol-2-amine and its derivatives will increasingly prioritize the adoption of green and sustainable chemistry principles. Traditional synthetic methods for thiazoles often involve hazardous reagents and generate significant waste. researchgate.net Modern approaches aim to mitigate these environmental concerns through the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. researchgate.net

Future research in this area will likely focus on:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer advantages in terms of reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. researchgate.netmdpi.com

Green Solvents and Catalysts: The exploration of environmentally benign solvents, such as water or bio-based solvents, and the development of recyclable and non-toxic catalysts are crucial for sustainable synthesis. researchgate.netbohrium.com The use of heterogeneous catalysts, like a recyclable cross-linked chitosan hydrogel, presents an eco-friendly option for synthesizing thiazole (B1198619) derivatives. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be a key focus.

One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly improve efficiency and reduce solvent usage and waste generation.

A practical, multi-kilogram scale synthesis of 2-amino-5-fluorothiazole hydrochloride has been reported, which notably avoids chromatographic purification, a significant step towards a more sustainable process. The key step in this synthesis involves the reaction of dilithiated 2-tert-butoxycarbonylaminothiazole with N-fluorobenzenesulfonimide to introduce the fluorine atom.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The 2-aminothiazole (B372263) core is a well-established pharmacophore present in numerous clinically approved drugs. nih.govresearchgate.net Derivatives of 2-aminothiazoles have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govmdpi.com The introduction of a fluorine atom in this compound can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced potency and novel biological activities. nih.gov

Future research will aim to explore the untapped therapeutic potential of this compound derivatives by:

Screening against Diverse Target Classes: High-throughput screening of this compound-based compound libraries against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.

Investigating Underexplored Disease Areas: While much of the focus has been on oncology, exploring the efficacy of these compounds in other areas such as neurodegenerative diseases, metabolic disorders, and rare diseases could yield significant breakthroughs.

Targeting Protein-Protein Interactions: The development of small molecules that can modulate protein-protein interactions is a rapidly growing area in drug discovery. The 2-aminothiazole scaffold provides a versatile platform for designing molecules that can disrupt these interactions in various disease pathways.

Combating Drug Resistance: The unique structural features of this compound derivatives may offer a solution to the growing problem of drug resistance in cancer and infectious diseases. nih.gov

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Biological Targets Rationale
Oncology Kinases, Tubulin, Topoisomerases, Hec1/Nek2 2-aminothiazole is a core scaffold in approved anticancer drugs like Dasatinib. Fluorination can enhance potency and selectivity. nih.govnih.gov
Infectious Diseases Bacterial and Fungal Enzymes, Viral Proteins Thiazole derivatives have shown broad-spectrum antimicrobial activity. researchgate.net
Inflammatory Diseases Cyclooxygenases (COX), Lipoxygenases (LOX) The 2-aminothiazole moiety is present in anti-inflammatory drugs. researchgate.net

| Neurological Disorders | G-protein coupled receptors (GPCRs), Ion channels | The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. |

Development and Refinement of Advanced Computational Models for Prediction and Design

In silico techniques are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of new drug candidates. nih.govresearchgate.net The development of advanced computational models will play a pivotal role in accelerating the discovery of novel this compound derivatives with desired biological activities.

Future efforts in this domain will concentrate on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help predict the biological activity of novel this compound derivatives based on their structural features. researchgate.netasianpubs.org

Molecular Docking and Dynamics Simulations: These methods provide insights into the binding interactions between a ligand and its target protein at the atomic level, guiding the rational design of more potent and selective inhibitors. researchgate.netmdpi.com

Pharmacophore Modeling and Virtual Screening: Identifying the key chemical features required for biological activity allows for the virtual screening of large compound libraries to identify promising hits.

ADMET Prediction: In silico models that can accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds are crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising compounds, thereby reducing the time and resources required for drug development.

Pre-clinical and Translational Research for Novel Derivatives (Pharmacokinetic and Pharmacodynamic Studies)

The successful translation of a promising drug candidate from the laboratory to the clinic hinges on rigorous preclinical evaluation. This involves comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand how the drug is absorbed, distributed, metabolized, and excreted by the body, and how it exerts its therapeutic effect. nih.govresearchgate.net

Future preclinical research on novel this compound derivatives will need to encompass:

In Vitro and In Vivo Pharmacokinetic Profiling: Detailed studies to determine key PK parameters such as bioavailability, plasma protein binding, metabolic stability, and routes of elimination are essential.

Pharmacodynamic Assessments: Establishing a clear relationship between the drug concentration at the target site and the observed pharmacological effect is critical for determining the optimal dosing regimen. nih.gov

Efficacy and Safety Studies in Animal Models: Evaluating the therapeutic efficacy and potential toxicity of lead compounds in relevant animal models of disease is a prerequisite for advancing to clinical trials.

Biomarker Development: Identifying and validating biomarkers that can predict the response to treatment with this compound derivatives will be crucial for patient stratification and personalized medicine.

Table 2: Key Considerations in Preclinical Development of this compound Derivatives

Study Type Key Parameters to Evaluate Importance
Pharmacokinetics (PK) Bioavailability, Half-life, Clearance, Volume of distribution Determines the dosing regimen and potential for drug accumulation.
Pharmacodynamics (PD) Target engagement, Dose-response relationship, Efficacy in disease models Links drug exposure to therapeutic effect. nih.gov
Toxicology Acute and chronic toxicity, Genotoxicity, Carcinogenicity Ensures the safety of the drug candidate for human use.

| Translational Studies | PK/PD modeling, Biomarker identification | Bridges the gap between preclinical data and clinical outcomes. nih.govresearchgate.net |

Through a concerted effort in these key research areas, the scientific community can harness the full potential of this compound as a versatile scaffold for the development of novel therapeutics to address a wide range of unmet medical needs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluorothiazol-2-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis of fluorinated thiazol-2-amines typically involves refluxing thiourea with α-halo ketones or esters in ethanol. For example, phenylthiazol-2-amines are synthesized via condensation of thiourea with α-bromoacetophenones in ethanol, followed by acidification and purification . Key intermediates (e.g., 3-fluorothiazol-2-amine derivatives) are characterized using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm purity and structural integrity .

Q. How can researchers optimize solvent systems for synthesizing fluorinated thiazole derivatives?

  • Methodological Answer : Solvent selection (e.g., ethyl acetate, chloroform, or ethanol) impacts reaction yield and regioselectivity. For example, mixtures of ethyl acetate and chloroform enhance solubility of α-bromoacetophenones, while ethanol facilitates nucleophilic substitution in thiourea-based reactions . Systematic solvent screening using design-of-experiments (DoE) approaches is recommended to balance polarity and reaction kinetics.

Advanced Research Questions

Q. How do structural modifications of this compound influence its anticancer activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the thiazole ring modulate bioactivity. For instance, introducing a tert-butyl group at position 4 and aryl groups at position N enhances antitumor efficacy by improving lipophilicity and target binding. Crystallographic data (e.g., monoclinic P21/c systems) confirm conformational stability, which correlates with in vitro cytotoxicity against cancer cell lines . Advanced SAR requires combinatorial synthesis followed by high-throughput screening (HTS) to identify lead compounds .

Q. What analytical techniques resolve contradictions in reported biological activities of fluorinated thiazol-2-amines?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer data often arise from impurities or stereochemical variations. Researchers should employ orthogonal characterization methods:

  • X-ray crystallography : Validates molecular geometry and hydrogen-bonding patterns .
  • HPLC-MS/MS : Detects trace impurities (<0.1%) that may interfere with bioassays .
  • Docking studies : Predict binding affinities to targets like DNA gyrase or tubulin to rationalize activity variations .

Q. How can fluorinated thiazol-2-amines be tailored for dual antimicrobial and anti-inflammatory activity?

  • Methodological Answer : Hybridization with pharmacophores (e.g., benzodioxole or triazole) broadens biological profiles. For example, coupling this compound with a benzodioxole moiety via methylene linkers enhances dual inhibition of COX-2 and bacterial efflux pumps. Biological validation involves:

  • In vitro assays : MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria .
  • In vivo models : Carrageenan-induced paw edema in rodents to assess anti-inflammatory potency .

Experimental Design & Data Analysis

Q. What in silico tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use SwissADME or ADMETLab 2.0 to predict logP, blood-brain barrier permeability, and CYP450 interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability, while docking software (AutoDock Vina) screens for off-target effects .

Q. How should researchers design dose-response studies for fluorinated thiazole compounds in cancer models?

  • Methodological Answer :

  • Dose range : Start with IC50 values from preliminary HTS (e.g., 0.1–100 μM) .
  • Controls : Include cisplatin or doxorubicin as positive controls for apoptosis induction .
  • Endpoint assays : Use Annexin V/PI staining for apoptosis and JC-1 dye for mitochondrial membrane potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.